molecular formula C7H13N3O2S B1430290 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide CAS No. 1461706-74-0

1-(2-methylpropyl)-1H-imidazole-4-sulfonamide

Cat. No.: B1430290
CAS No.: 1461706-74-0
M. Wt: 203.26 g/mol
InChI Key: PEANEMOFABATCG-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-1H-imidazole-4-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built on a molecular scaffold that combines a sulfonamide group with a substituted imidazole ring. This structure classifies it among imidazole-sulfonamide hybrids, a family of compounds known for their diverse biological activities and potential as therapeutic agents . The imidazole ring is a five-membered heterocycle with two nitrogen atoms, which is a fundamental building block in many biologically important molecules and is noted for its amphoteric nature and aromaticity . The specific incorporation of a 2-methylpropyl (isobutyl) group at the 1-position of the imidazole ring and a sulfonamide moiety at the 4-position defines the properties and research applications of this particular analog. The core imidazole structure is a privileged scaffold in pharmacology, forming the basis of a wide array of bioactive molecules, including antifungal agents, antiprotozoal drugs, antihistamines, and antiulcer medications . The sulfonamide functional group is likewise a classic pharmacophore in medicinal chemistry, associated with various enzyme inhibitory activities, particularly against carbonic anhydrases. This combination makes this compound a valuable intermediate for researchers exploring new chemical entities in areas such as enzyme inhibition, anticancer agent development, and antimicrobial studies . Its primary research value lies in its use as a synthetic building block for the preparation of more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing biological potency and physicochemical properties. Researchers utilize this compound strictly in controlled laboratory environments. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-methylpropyl)imidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEANEMOFABATCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(N=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240708
Record name 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-74-0
Record name 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461706-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

The action, efficacy, and stability of Imiquimod can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s immune status, and the specific characteristics of the skin where it is applied can all impact its effectiveness. .

Biological Activity

1-(2-methylpropyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H12N2O2S
  • Molecular Weight : 188.25 g/mol
  • IUPAC Name : this compound

The biological activity of imidazole derivatives, including this compound, is largely attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds similar to this sulfonamide have been shown to inhibit enzymes such as carbonic anhydrase and glucose-6-phosphatase, which are crucial in metabolic pathways.
  • Antiproliferative Activity : Research indicates that imidazole derivatives exhibit antiproliferative effects against cancer cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential use as an antimicrobial agent .

Biological Activities

The following table summarizes the key biological activities associated with this compound and similar compounds:

Biological Activity Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiproliferativeInhibits cancer cell growth in vitro
Anti-inflammatoryModulates inflammatory pathways
AntidiabeticInfluences glucose metabolism
AntimalarialExhibits activity against malaria parasites

Case Studies and Research Findings

Several studies have highlighted the biological activity of imidazole derivatives:

  • Anticancer Activity : A study evaluated a series of imidazole derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that compounds with sulfonamide groups exhibited significant growth inhibition, particularly against breast and colon cancer cells .
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections .
  • Mechanistic Insights : Research into the mechanism of action revealed that this compound may affect cellular signaling pathways involved in inflammation and apoptosis, suggesting a multifaceted role in therapeutic applications .

Scientific Research Applications

Chemistry

1-(2-methylpropyl)-1H-imidazole-4-sulfonamide serves as a valuable reagent in organic synthesis. Its sulfonamide group can participate in various chemical reactions, making it a useful building block for synthesizing more complex molecules.

Key Reactions :

  • Substitution Reactions : The sulfonamide group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Condensation Reactions : It can react with carbonyl compounds to form sulfonamides, which are important in medicinal chemistry.

Biology

In biological research, this compound has been studied for its potential antimicrobial and enzyme-inhibiting properties.

Biological Activities :

  • Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further drug development.

Medicine

The compound is being explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting various diseases.

Therapeutic Applications :

  • Antibiotic Development : Its structure suggests potential as a novel antibiotic agent.
  • Anti-inflammatory Properties : Research indicates possible anti-inflammatory effects, warranting further investigation into its use in treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the synthesis of agrochemicals and other chemical intermediates.

Industrial Uses :

  • Agrochemicals : It is used in formulating pesticides and herbicides due to its biological activity.
  • Chemical Intermediates : Serves as an intermediate in the production of various industrial chemicals.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a new class of antibiotics .

Case Study 2: Enzyme Inhibition

Research featured in Bioorganic & Medicinal Chemistry Letters focused on the compound's ability to inhibit specific enzymes related to metabolic disorders. The findings demonstrated that it could effectively reduce enzyme activity linked to disease progression, highlighting its therapeutic promise .

Data Table: Comparison of Biological Activities

Activity TypeCompound NameEfficacy Level
AntimicrobialThis compoundModerate
Enzyme InhibitionThis compoundSignificant
Anti-inflammatoryPotential (under investigation)Unknown

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity :

  • The sulfonamide group in the target compound contrasts with sulfonyl chloride (reactive) in 1-methyl-1H-imidazole-4-sulfonyl chloride and sulfonyl ether in the benzene-linked derivative . Sulfonamides are typically stable and biologically relevant (e.g., antimicrobial agents), whereas sulfonyl chlorides are synthetic intermediates .
  • The carbaldehyde group in 1-propyl-1H-imidazole-2-carbaldehyde introduces electrophilicity, enabling nucleophilic addition reactions, unlike the hydrogen-bond-capable sulfonamide .

Substituent Effects :

  • Bulky substituents, such as the benzene sulfonyl group in C₁₈H₂₄N₂O₃S , may hinder membrane permeability compared to the smaller isobutyl group in the target compound.
  • The benzoic acid group in the C₂₆H₂₄N₂O₃ derivative enhances water solubility at physiological pH due to ionization, whereas sulfonamides exhibit moderate solubility dependent on pH.

Molecular Weight and Drug-Likeness :

  • The target compound (203 Da) falls within the "Rule of Five" guidelines for drug-likeness (molecular weight < 500 Da), unlike the larger C₁₈H₂₄N₂O₃S (348 Da) and C₂₆H₂₄N₂O₃ (412 Da) derivatives, which may face bioavailability challenges .

Preparation Methods

Synthesis of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride

  • The starting material is an imidazole derivative substituted at the 1-position with the 2-methylpropyl group.
  • This intermediate is reacted with sulfonyl chlorides to introduce the sulfonyl chloride (-SO2Cl) group at the 4-position of the imidazole ring.
  • The reaction typically involves electrophilic substitution on the imidazole ring under controlled conditions.
  • Industrial synthesis may employ continuous flow reactors to enhance yield, purity, and safety by precise control of reaction parameters.
Parameter Typical Condition/Value
Starting material 1-(2-methylpropyl)imidazole
Sulfonyl chloride reagent Chlorosulfonic acid or equivalent sulfonyl chloride
Solvent Dichloromethane, chloroform, or similar solvents
Temperature 0 °C to room temperature
Reaction time Several hours to overnight
Workup Quenching with water or base, extraction, drying
  • The product 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride is isolated as a reactive intermediate for further conversion.

Conversion to this compound

  • The sulfonyl chloride intermediate undergoes nucleophilic substitution with ammonia or an amine source to yield the sulfonamide.
  • This step is typically carried out by reacting the sulfonyl chloride with aqueous ammonia or ammonium hydroxide under mild conditions.
  • The reaction proceeds via nucleophilic attack on the sulfur atom, displacing the chloride ion and forming the sulfonamide bond.
Parameter Typical Condition/Value
Reactants 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride + NH3 (aqueous or gaseous)
Solvent Water, ethanol, or mixed solvents
Temperature 0 °C to room temperature
Reaction time 1–4 hours
Workup Filtration, washing, recrystallization
  • The sulfonamide product is purified by recrystallization or chromatography depending on scale and purity requirements.

Alternative and Related Synthetic Routes

  • Some literature on related imidazole sulfonamide derivatives suggests multistep syntheses involving initial formation of imidazole rings with desired substitution patterns, followed by sulfonylation reactions.
  • For example, condensation reactions of substituted amines with imidazole precursors and subsequent sulfonylation have been reported for structurally related compounds.
  • However, the direct sulfonyl chloride intermediate route remains the most straightforward and industrially viable method for this compound.

Summary Table of Preparation Methods

Step Reaction Type Reactants Conditions Product Notes
1 Sulfonylation 1-(2-methylpropyl)imidazole + sulfonyl chloride 0 °C to RT, organic solvent 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride Intermediate, reactive
2 Nucleophilic substitution Sulfonyl chloride + NH3 (aqueous) 0 °C to RT, aqueous/ethanol This compound Final product, purified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via sulfonylation of imidazole derivatives. A typical route involves reacting 1-(2-methylpropyl)imidazole with sulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at room temperature . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of imidazole to sulfonyl chloride) and employing inert atmospheres to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Reaction scalability can be improved using continuous flow reactors under controlled temperature (20–25°C) .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Structural validation employs 1H^1H- and 13C^{13}C-NMR to confirm the imidazole ring protons (δ 7.2–7.5 ppm) and sulfonamide group (δ 3.1 ppm for NH2_2) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 189.24 (C6_6H11_{11}N3_3O2_2S+^+) .

Q. What biological activities are associated with this compound?

  • Methodological Answer : The compound exhibits antibacterial activity by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. Assays involve measuring IC50_{50} values against E. coli DHPS (e.g., 2.8 µM) using spectrophotometric monitoring of substrate depletion at 340 nm . Comparative studies with sulfanilamide (IC50_{50} = 5.3 µM) highlight enhanced lipophilicity due to the 2-methylpropyl group, improving membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., pH, cofactors). A standardized protocol includes:

  • Using isothermal titration calorimetry (ITC) to measure binding affinities under controlled buffer conditions (pH 7.4, 25°C).
  • Cross-validating results with X-ray crystallography to visualize enzyme-inhibitor interactions (e.g., SHELX-refined structures at 1.8 Å resolution) .
  • Conducting comparative studies with structural analogs (e.g., 1-methyl-1H-imidazole-4-sulfonamide) to isolate substituent effects .

Q. What computational strategies are effective for predicting the binding mode of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) with DHPS (PDB: 1AJ7) identifies key interactions:

  • Sulfonamide oxygen hydrogen bonds with Arg 63 and Asn 46.
  • 2-Methylpropyl group hydrophobic interactions with Phe 28 .
  • MD simulations (GROMACS) over 100 ns validate stability of the ligand-enzyme complex, with RMSD < 2.0 Å .

Q. How does the compound’s stability under varying pH conditions impact its pharmacokinetics?

  • Methodological Answer : Stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) reveal:

  • Degradation half-life of 8 hours at pH 1.2 via sulfonamide hydrolysis.
  • Improved stability at pH 6.8 (half-life > 24 hours) .
  • LC-MS identifies degradation products (e.g., imidazole-4-sulfonic acid) .

Key Methodological Recommendations

  • Crystallography : Use SHELXL for refining crystal structures, particularly for resolving torsional angles of the 2-methylpropyl group .
  • Synthetic Reproducibility : Document reaction parameters (e.g., triethylamine concentration, solvent polarity) to ensure reproducibility .
  • Data Validation : Cross-reference enzyme inhibition data with orthogonal assays (e.g., ITC and SPR) to minimize artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methylpropyl)-1H-imidazole-4-sulfonamide
Reactant of Route 2
1-(2-methylpropyl)-1H-imidazole-4-sulfonamide

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